3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound Its structure comprises a benzofuran ring, a benzisoxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.
Formation of Benzisoxazole Ring: The benzisoxazole ring can be synthesized from an appropriate aniline derivative through nitration, reduction, and cyclization steps.
Coupling Reaction: The benzofuran and benzisoxazole intermediates can be coupled using amide bond formation reactions, typically involving reagents like carbodiimides or coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and benzisoxazole rings could facilitate binding to these targets through π-π interactions, hydrogen bonding, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Benzisoxazole Derivatives: Compounds with similar benzisoxazole structures.
Carboxamide Derivatives: Compounds with similar carboxamide groups.
Uniqueness
The uniqueness of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide lies in its combination of these three functional groups, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H16N2O3/c1-10-11-6-3-5-9-14(11)21-15(10)16(20)18-17-12-7-2-4-8-13(12)19-22-17/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20) |
InChI Key |
CVBGLTCNEBXTDC-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C4CCCCC4=NO3 |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C4CCCCC4=NO3 |
Origin of Product |
United States |
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